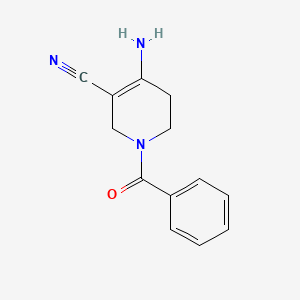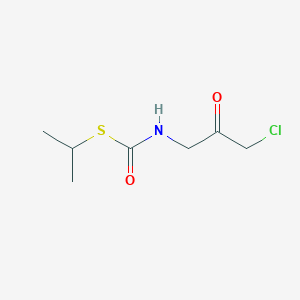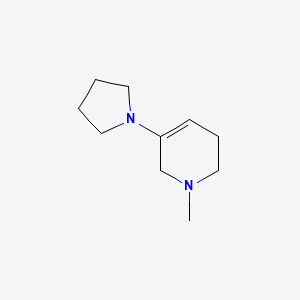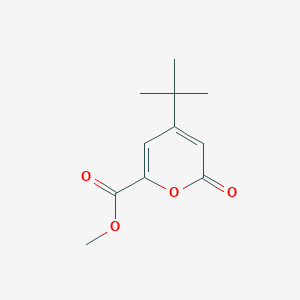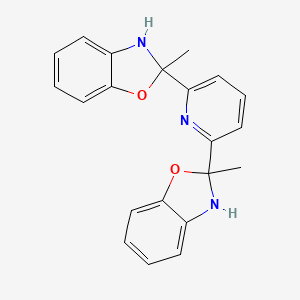
2,2'-(Pyridine-2,6-diyl)bis(2-methyl-2,3-dihydro-1,3-benzoxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Pyridine-2,6-diyl)bis(2-methyl-2,3-dihydro-1,3-benzoxazole) is a complex organic compound that features a pyridine ring flanked by two benzoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Pyridine-2,6-diyl)bis(2-methyl-2,3-dihydro-1,3-benzoxazole) typically involves the reaction of pyridine-2,6-dicarboxylic acid with 2-amino-2-methyl-1,3-benzoxazole under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials into the target compound.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(Pyridine-2,6-diyl)bis(2-methyl-2,3-dihydro-1,3-benzoxazole) can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Pyridine-2,6-diyl)bis(2-methyl-2,3-dihydro-1,3-benzoxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The benzoxazole rings can participate in substitution reactions with electrophiles or nucleophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution with amines or thiols.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2,2’-(Pyridine-2,6-diyl)bis(2-methyl-2,3-dihydro-1,3-benzoxazole), each with distinct chemical and physical properties.
Scientific Research Applications
2,2’-(Pyridine-2,6-diyl)bis(2-methyl-2,3-dihydro-1,3-benzoxazole) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic and electronic properties.
Biology: The compound is investigated for its potential as a fluorescent probe for detecting biological molecules and monitoring biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2,2’-(Pyridine-2,6-diyl)bis(2-methyl-2,3-dihydro-1,3-benzoxazole) involves its interaction with molecular targets through coordination bonds, hydrogen bonding, and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2,2’-(Pyridine-2,6-diyl)bis(benzoxazole): Lacks the methyl groups present in 2,2’-(Pyridine-2,6-diyl)bis(2-methyl-2,3-dihydro-1,3-benzoxazole), resulting in different chemical properties.
2,2’-(Pyridine-2,6-diyl)bis(2-phenyl-2,3-dihydro-1,3-benzoxazole): Contains phenyl groups instead of methyl groups, leading to variations in reactivity and applications.
Uniqueness
2,2’-(Pyridine-2,6-diyl)bis(2-methyl-2,3-dihydro-1,3-benzoxazole) is unique due to the presence of methyl groups on the benzoxazole rings, which influence its chemical reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields.
Properties
CAS No. |
60994-19-6 |
|---|---|
Molecular Formula |
C21H19N3O2 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-methyl-2-[6-(2-methyl-3H-1,3-benzoxazol-2-yl)pyridin-2-yl]-3H-1,3-benzoxazole |
InChI |
InChI=1S/C21H19N3O2/c1-20(23-14-8-3-5-10-16(14)25-20)18-12-7-13-19(22-18)21(2)24-15-9-4-6-11-17(15)26-21/h3-13,23-24H,1-2H3 |
InChI Key |
GAERBGYIUZMPMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NC2=CC=CC=C2O1)C3=NC(=CC=C3)C4(NC5=CC=CC=C5O4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


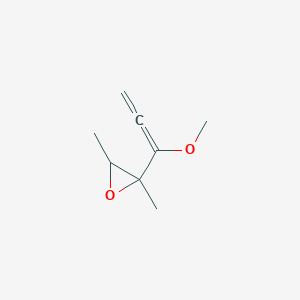
![5-[5-(2-nitrophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14596248.png)

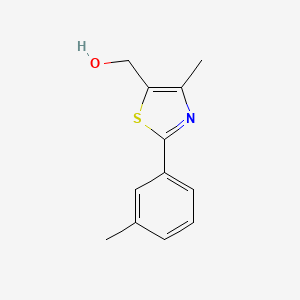
phosphanium bromide](/img/structure/B14596271.png)
![{[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid](/img/structure/B14596279.png)
![Pyridine, 2-[[1-(4-fluorophenyl)ethyl]sulfinyl]-, 1-oxide](/img/structure/B14596281.png)
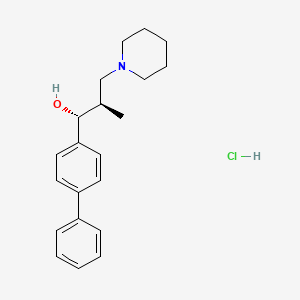

![Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide](/img/structure/B14596323.png)
